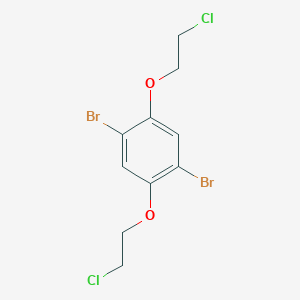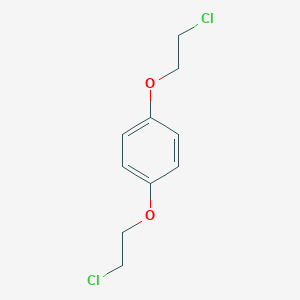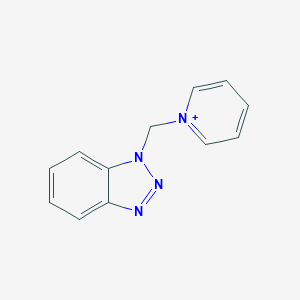
1-((1H-Benzotriazol-L-yl)methyl)pyridinium
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-((1H-Benzotriazol-L-yl)methyl)pyridinium, also known as BtMP, is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. BtMP is an organic compound that belongs to the class of pyridinium compounds, and it has a molecular formula of C12H10N4.
作用机制
The mechanism of action of 1-((1H-Benzotriazol-L-yl)methyl)pyridinium is not fully understood, but it is believed to involve the inhibition of enzymes involved in viral replication and cancer cell proliferation. 1-((1H-Benzotriazol-L-yl)methyl)pyridinium has been shown to inhibit the activity of RNA polymerase, which is essential for viral replication. Additionally, 1-((1H-Benzotriazol-L-yl)methyl)pyridinium has been shown to inhibit the activity of histone deacetylases, which are involved in cancer cell proliferation.
生化和生理效应
1-((1H-Benzotriazol-L-yl)methyl)pyridinium has been shown to have various biochemical and physiological effects, including the inhibition of viral replication and cancer cell proliferation. 1-((1H-Benzotriazol-L-yl)methyl)pyridinium has also been shown to induce apoptosis, which is programmed cell death, in cancer cells. Additionally, 1-((1H-Benzotriazol-L-yl)methyl)pyridinium has been shown to have anti-inflammatory and antioxidant properties.
实验室实验的优点和局限性
One of the advantages of using 1-((1H-Benzotriazol-L-yl)methyl)pyridinium in lab experiments is its stability, which allows for long-term storage and use. Additionally, 1-((1H-Benzotriazol-L-yl)methyl)pyridinium is relatively easy to synthesize and purify, making it readily available for research. However, one limitation of using 1-((1H-Benzotriazol-L-yl)methyl)pyridinium in lab experiments is its potential toxicity, which requires careful handling and disposal.
未来方向
There are several potential future directions for research on 1-((1H-Benzotriazol-L-yl)methyl)pyridinium. One direction is the development of 1-((1H-Benzotriazol-L-yl)methyl)pyridinium-based antiviral and anticancer drugs. Another direction is the exploration of 1-((1H-Benzotriazol-L-yl)methyl)pyridinium's potential as a catalyst for organic reactions. Additionally, further research is needed to fully understand the mechanism of action of 1-((1H-Benzotriazol-L-yl)methyl)pyridinium and its potential applications in various fields.
Conclusion:
In conclusion, 1-((1H-Benzotriazol-L-yl)methyl)pyridinium, or 1-((1H-Benzotriazol-L-yl)methyl)pyridinium, is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. 1-((1H-Benzotriazol-L-yl)methyl)pyridinium has been extensively studied for its potential as an antiviral and anticancer agent, as well as its potential as a stabilizer for polymers and a corrosion inhibitor for metals. While there are advantages and limitations to using 1-((1H-Benzotriazol-L-yl)methyl)pyridinium in lab experiments, its potential as a catalyst for organic reactions and its anti-inflammatory and antioxidant properties make it a promising compound for future research.
合成方法
1-((1H-Benzotriazol-L-yl)methyl)pyridinium can be synthesized using various methods, including the reaction of 1H-benzotriazole and 4-chloromethylpyridine in the presence of a base such as potassium carbonate. The resulting product is then purified using column chromatography or recrystallization.
科学研究应用
1-((1H-Benzotriazol-L-yl)methyl)pyridinium has been extensively studied for its potential applications in various fields, including material science, organic synthesis, and biological research. In material science, 1-((1H-Benzotriazol-L-yl)methyl)pyridinium has been used as a stabilizer for polymers and as a corrosion inhibitor for metals. In organic synthesis, 1-((1H-Benzotriazol-L-yl)methyl)pyridinium has been used as a reagent for the synthesis of various compounds. In biological research, 1-((1H-Benzotriazol-L-yl)methyl)pyridinium has been studied for its potential as an antiviral and anticancer agent.
属性
CAS 编号 |
125713-96-4 |
|---|---|
产品名称 |
1-((1H-Benzotriazol-L-yl)methyl)pyridinium |
分子式 |
C12H11N4+ |
分子量 |
211.24 g/mol |
IUPAC 名称 |
1-(pyridin-1-ium-1-ylmethyl)benzotriazole |
InChI |
InChI=1S/C12H11N4/c1-4-8-15(9-5-1)10-16-12-7-3-2-6-11(12)13-14-16/h1-9H,10H2/q+1 |
InChI 键 |
ZNPLOJPOKFITRO-UHFFFAOYSA-N |
SMILES |
C1=CC=[N+](C=C1)CN2C3=CC=CC=C3N=N2 |
规范 SMILES |
C1=CC=[N+](C=C1)CN2C3=CC=CC=C3N=N2 |
同义词 |
1-(pyridin-1-ylmethyl)benzotriazole |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



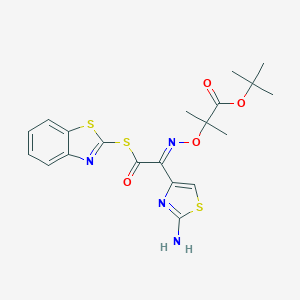
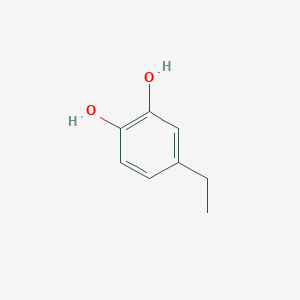
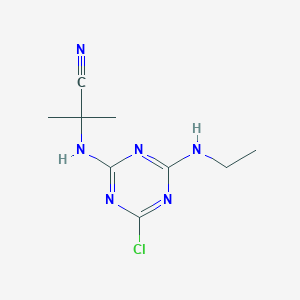

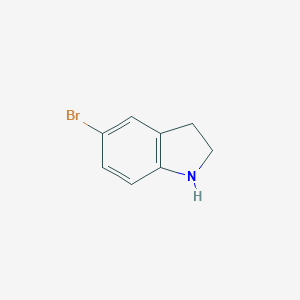
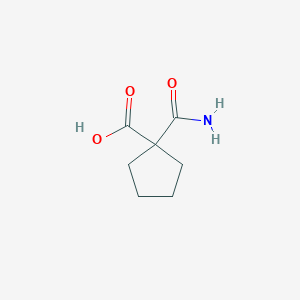
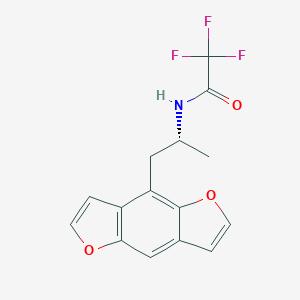
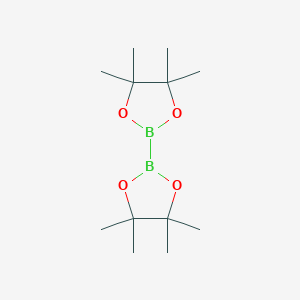

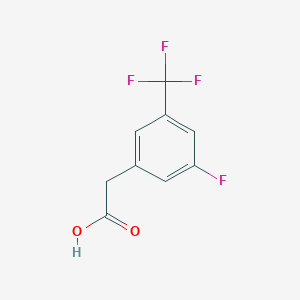
![2,3,6,7-Tetrahydrobenzo[1,2-b:4,5-b']difuran](/img/structure/B136007.png)
